molecular formula C22H16N4O3S B2616245 (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 898351-13-8

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2616245
CAS No.: 898351-13-8
M. Wt: 416.46
InChI Key: ZENMLSZMYQSSDF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Nitration of Phenyl Ring:

    Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction between an appropriate acrylate and an amine.

    Coupling Reactions: The final step involves coupling the benzothiazole, nitrophenyl, and pyridinylmethyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole and pyridinylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole or pyridinylmethyl derivatives.

Scientific Research Applications

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide: Similar structure but with a different position of the nitro group.

    (E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.

Uniqueness

(E)-N-(benzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-21(12-11-16-6-5-8-18(14-16)26(28)29)25(15-17-7-3-4-13-23-17)22-24-19-9-1-2-10-20(19)30-22/h1-14H,15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENMLSZMYQSSDF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.